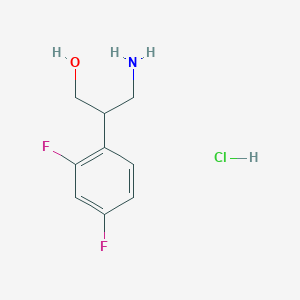

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride

Description

Properties

IUPAC Name |

3-amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-7-1-2-8(9(11)3-7)6(4-12)5-13;/h1-3,6,13H,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHZRSGZMWZCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride can be synthesized through the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl) . The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives with specific properties.

Biology

Research has indicated that 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride exhibits potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Medicine

The compound is being explored for its therapeutic effects in various medical conditions. Its interaction with biological targets may lead to significant pharmacological effects, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new compounds with desirable characteristics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics used clinically.

Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. This suggests its potential role in modulating inflammatory responses through targeted signaling pathways .

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

- CAS Number : 1461705-44-1

- Molecular Formula: C₉H₁₂ClF₂NO

- Molecular Weight : 223.65 g/mol

- Structure: Features a propan-1-ol backbone with a 2,4-difluorophenyl group at position 2 and an amino group at position 3, forming a hydrochloride salt .

Physicochemical Properties

- Appearance : White to off-white powder.

- Storage : Room temperature (RT).

- Key Identifiers : PubChem CID 75422506, MDL Number MFCD25970550 .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Groups

Key Observations :

- Fluorine Substitution: Mono- vs. di-fluorination alters electronic properties and binding kinetics.

- Stereochemistry : Enantiomers (R/S) exhibit divergent biological activities. The R-configuration in CAS 154550-93-3 may optimize receptor binding compared to the S-form .

- Backbone Modifications: Propan-1-ol vs. propan-2-ol or ketone derivatives (e.g., 3-amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride) influence solubility and metabolic stability. Ketones (e.g., CAS 948595-84-4) are more lipophilic but less polar than alcohols .

Functional Group Variants

Key Observations :

- Ester vs. Alcohol : Ester derivatives (e.g., CAS 1956437-40-3) enhance lipophilicity, favoring blood-brain barrier penetration, but require hydrolysis for activation .

- Nitro Substitution : The nitro group in CAS 2060024-73-7 introduces redox activity, making it suitable for prodrugs activated under hypoxic conditions .

Pharmacologically Relevant Analogs

Biological Activity

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride, also known as (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride, is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C9H12ClF2NO

- Molecular Weight : 223.65 g/mol

- Structure : The compound features an amino group and a hydroxyl group, which are essential for its reactivity and potential biological interactions.

Pharmacological Applications

Research indicates that this compound may serve as a building block in drug synthesis and act as a ligand for various biological targets. Its difluorophenyl moiety enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluorophenyl group interacts with hydrophobic regions in proteins. These interactions may modulate enzyme or receptor activity, influencing various metabolic pathways.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds with difluorinated phenyl groups. For instance, certain derivatives have shown promising antifungal activity against Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents . The structural modifications significantly impact their biological efficacy.

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| This compound | TBD | TBD |

| 4-Trifluoromethylated derivative | 0.020 | Comparable to Fluconazole |

| 4-Chlorinated derivative | 0.210 | Less active than fluorinated derivatives |

Inhibition of Cytochrome P450 Enzymes

Another area of investigation involves the inhibition of cytochrome P450 enzymes by compounds similar to this compound. These enzymes play a crucial role in drug metabolism and steroid hormone biosynthesis. Selective inhibition could have significant implications for drug development and therapeutic strategies against diseases influenced by these pathways .

Case Study 1: Antifungal Screening

In a study assessing the antifungal potential of various compounds, derivatives of 3-amino-2-(2,4-difluorophenyl)propan-1-ol were evaluated for their effectiveness against C. albicans. The results indicated that certain structural modifications enhanced antifungal activity significantly compared to non-fluorinated analogs.

Case Study 2: Drug Metabolism

Research focusing on the interaction of this compound with cytochrome P450 enzymes revealed that specific substitutions could lead to enhanced selectivity and potency in inhibiting these enzymes. This finding is crucial for designing drugs with improved pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2,4-difluorophenylacetone with ammonium acetate under hydrogenation conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

- Reduction : Use of NaBH4 or catalytic hydrogenation to reduce intermediates.

- Acidification : Hydrochloric acid addition to precipitate the hydrochloride salt.

Purity optimization requires column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic fluorine coupling patterns at δ 6.8–7.2 ppm and hydroxyl/amine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks ([M+H] at m/z 224.1 for C9H12F2NO) .

- X-ray Crystallography : For absolute stereochemical confirmation, if crystalline .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; methanol: ~100 mg/mL) but insoluble in hexane. Solubility decreases at pH >7 due to deprotonation of the amine .

- Stability : Store at 2–8°C under inert gas (N2/Ar). Degradation occurs via hydrolysis of the hydroxyl group at >40°C or in acidic/basic conditions. Monitor via TLC (silica, n-butanol/acetic acid/water 4:1:1) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: For enantiomers like (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride:

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or receptor-binding assays often arise from:

- Purity Variations : Validate via orthogonal methods (e.g., NMR quantification vs. HPLC) .

- Solvent Effects : DMSO residues (>0.1%) can inhibit enzyme activity; use lyophilized samples reconstituted in buffer .

- Assay Conditions : Standardize ATP levels (for kinase assays) or ion concentrations (e.g., Mg for GPCR studies) .

Q. How does the substitution pattern (e.g., 2,4-difluoro vs. 3,5-dichloro) on the phenyl ring influence reactivity?

Methodological Answer: Comparative studies show:

- Electrophilic Aromatic Substitution : 2,4-Difluoro groups direct meta-substitution in nitration reactions, while 3,5-dichloro groups favor para-substitution due to steric hindrance .

- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP pockets), increasing IC50 values by 2–3-fold compared to chloro analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4LOM for β-adrenergic receptors). The hydroxyl group forms hydrogen bonds with Asp113, while the amine interacts with Tyr316 .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns; RMSD <2 Å indicates stable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.